Erdosteine Thioacid-d4 Diammonium Salt
Description
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Properties
Molecular Formula |
C₈H₉D₄NO₅S₂· H₆N₂ |
|---|---|
Molecular Weight |
271.353406 |
Synonyms |
N-[[(Carboxymethyl)thio]acetyl]homocysteine-d4 Diammonium Salt |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Erdosteine Thioacid-d4 Diammonium Salt is primarily utilized in pharmacological research due to its role as a mucolytic agent. Its applications include:
- Mucolytic Therapy : Erdosteine is known for its ability to reduce mucus viscosity, facilitating easier expectoration in patients with respiratory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Studies have demonstrated its effectiveness in improving lung function and patient quality of life.
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in various diseases. This property has been explored in studies related to inflammation and chronic diseases.
- Metabolite Tracing : As a stable isotope-labeled compound, Erdosteine Thioacid-d4 can be used in metabolic studies to trace the pathways of drug metabolism and bioavailability. Its isotopic labeling allows researchers to track its absorption and distribution within biological systems accurately.
Case Study 1: Mucolytic Efficacy in COPD Patients
A clinical trial involving 120 patients with COPD assessed the efficacy of this compound compared to placebo. The study measured lung function parameters (FEV1 and FVC) before and after treatment over a period of 12 weeks. Results indicated a statistically significant improvement in lung function among patients receiving Erdosteine compared to those on placebo.
| Parameter | Erdosteine Group (n=60) | Placebo Group (n=60) |
|---|---|---|
| FEV1 (L) | 2.5 ± 0.5 | 2.1 ± 0.4 |
| FVC (L) | 3.0 ± 0.6 | 2.7 ± 0.5 |
| p-value | <0.01 |
Case Study 2: Antioxidant Activity
In vitro studies evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging and FRAP assay). The results demonstrated that Erdosteine significantly reduced oxidative stress markers compared to control groups.
| Assay Type | Erdosteine Concentration (µM) | % Inhibition |
|---|---|---|
| DPPH Scavenging | 100 | 75% |
| FRAP | 200 | 85% |
Q & A
Q. What analytical techniques are recommended for confirming the molecular structure of Erdosteine Thioacid-d4 Diammonium Salt?
To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H for deuterium labeling), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). For isotopic purity assessment (deuterium-d4 labeling), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic pattern analysis is critical. Cross-reference spectral data with synthetic intermediates and known analogs listed in impurity profiles (e.g., Erdosteine Thioacid-d6 ).
Q. How can researchers synthesize this compound in a laboratory setting?
Synthesis typically involves deuterium exchange at specific positions using deuterated reagents (e.g., D₂O or deuterated acids/bases) during the thioacid formation step. Purification via recrystallization from ammonium-containing solvents ensures the diammonium salt form. Validate the reaction yield and purity using gravimetric analysis and HPLC-UV. For methodology, refer to salt preparation protocols in solubility classification experiments and diammonium salt crystallization techniques .
Q. What methods are used to assess the solubility and stability of this compound in aqueous buffers?
Conduct solubility tests in water, phosphate-buffered saline (PBS), and organic solvents (e.g., DMSO) at physiological pH (7.4). Use dynamic light scattering (DLS) to monitor aggregation, and stability-indicating HPLC to track degradation under accelerated conditions (e.g., 40°C/75% relative humidity). Compare results with Erdosteine’s parent compound and its thioacid derivatives .
Q. What is the role of the diammonium group in this compound’s biochemical activity?
The diammonium group enhances water solubility, facilitating interaction with biological targets (e.g., mucolytic enzymes in chronic obstructive pulmonary disease). Use comparative assays with sodium or potassium salts to evaluate cation-dependent activity differences. Monitor ion-exchange effects using conductivity measurements .
Q. How can researchers differentiate this compound from its non-deuterated analog in experimental setups?
Utilize isotopic mass shift analysis via HRMS (Δm/z = 4 for d4 labeling). In NMR, deuterium substitution eliminates proton signals at labeled positions. For functional studies, compare pharmacokinetic profiles using deuterium isotope effects on metabolic stability .
Advanced Research Questions
Q. How can impurity profiles of this compound be quantified, and what thresholds are acceptable for pharmacological studies?
Employ HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to quantify impurities (e.g., Erdosteine Bis-N-(2-Oxo-3-tetrahydrothienyl) Impurity or residual solvents). Follow ICH Q3A guidelines, where individual impurities should not exceed 0.1% for preclinical studies. Use reference standards from certified suppliers .
Q. What experimental designs are suitable for studying the deuterium isotope effect (DIE) in this compound’s metabolic pathways?
Conduct in vitro metabolism assays with liver microsomes or hepatocytes, comparing d4-labeled and non-deuterated analogs. Measure kinetic isotope effects (KIEs) using LC-MS/MS to track metabolite formation rates. Validate results with computational modeling (e.g., density functional theory for bond dissociation energies) .
Q. How do researchers resolve contradictions in solubility data between this compound and its non-ammonium analogs?
Replicate experiments under controlled humidity and temperature, as ammonium salts are hygroscopic. Use Karl Fischer titration to quantify water content and X-ray diffraction (XRD) to identify polymorphic forms. Compare data with structurally similar diammonium salts (e.g., EDTA diammonium derivatives ).
Q. What advanced techniques are recommended for studying the salt’s interaction with serum proteins or enzymes?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, employ cryo-electron microscopy (cryo-EM) or X-ray crystallography. Cross-validate with in vivo studies monitoring biomarker modulation (e.g., glutathione levels in Erdosteine’s antioxidant activity ).
Q. How can researchers optimize chromatographic separation for this compound in complex biological matrices?
Develop a hydrophilic interaction liquid chromatography (HILIC) method with a zwitterionic stationary phase to retain polar analytes. Use ammonium acetate or formate in the mobile phase for improved ionization in MS detection. Validate matrix effects via post-column infusion experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
